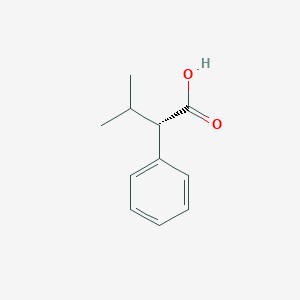
(S)-3-methyl-2-phenylbutanoic acid
Descripción general
Descripción
(S)-3-methyl-2-phenylbutanoic acid, also known as (S)-3-methyl-2-phenylpropanoic acid or (S)-3-methyl-2-phenylbutyric acid, is a naturally occurring carboxylic acid found in plants, animals, and fungi. It is an important intermediate in the metabolism of many essential amino acids, including lysine, tryptophan, and phenylalanine. It has a wide range of applications in the scientific and medical fields, including its use as a chiral building block in the synthesis of pharmaceuticals and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Quantum Computational and Spectroscopic Studies
(S)-3-methyl-2-phenylbutanoic acid, along with its derivatives, has been the subject of quantum computational and spectroscopic studies. Investigations using density functional theory (DFT) calculations and experimental methods like FT-IR, FT-Raman, and UV–Visible spectra have been conducted. These studies aim to understand molecular geometry, vibrational frequencies, and optical properties, including nonlinear optical (NLO) characteristics and molecular electrostatic potential (MEP) (Raajaraman, Sheela, & Muthu, 2019).
X-ray Crystallography and Stereochemistry
X-ray crystallographic analysis of derivatives of this compound has been performed to determine stereochemistry. This is particularly relevant in understanding the components of compounds like bestatin, an inhibitor of certain enzymes (Nakamura et al., 1976).
Biocatalysis and Enantioselectivity
The biocatalytic deracemization of esters of 2-phenylbutanoic acid, which include the (S)-enantiomer of 3-methyl-2-phenylbutanoic acid, has been achieved with high enantiomeric excess and yield. This involves the use of whole cells of microorganisms like Candida parapsilosis for biotransformation (Chadha & Baskar, 2002).
Chemical Synthesis and Modification
This compound and its analogs have been used in chemical synthesis, including the preparation of tetrazole-containing derivatives. This involves reactions that modify the amino and carboxy terminal groups of the molecule (Putis, Shuvalova, & Ostrovskii, 2008).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound are used for the detection of certain toxins. For instance, the oxidation of microcystins, which are cyanobacterial toxins, results in the formation of compounds like 2-methyl-3-methoxy-4-phenylbutanoic acid, used for analytical purposes (Wu et al., 2009).
Medicinal Chemistry and Drug Synthesis
This compound and its derivatives have applications in medicinal chemistry, specifically in the synthesis of certain drugs. For example, it's used in the synthesis of calcium antagonists like mibefradil, which have significant therapeutic potential (Crameri et al., 1997).
Propiedades
IUPAC Name |
(2S)-3-methyl-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLQGISFYDYWFJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

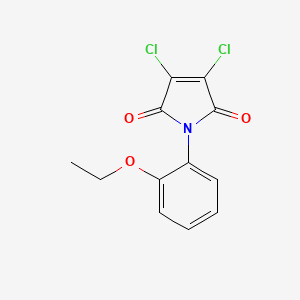

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2866635.png)
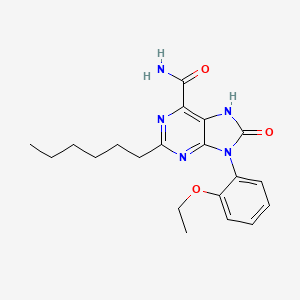
![N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2866637.png)
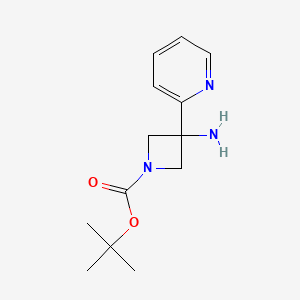
![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2866641.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2866642.png)
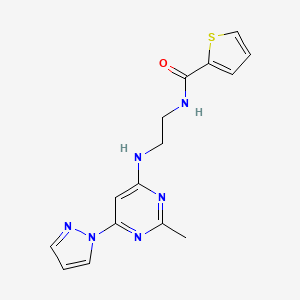
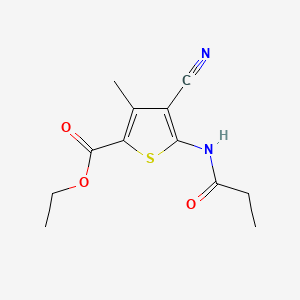
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride](/img/structure/B2866645.png)
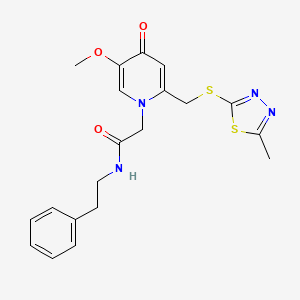
![N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2866648.png)
![N-1,3-benzodioxol-5-yl-2-(8-benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2866651.png)